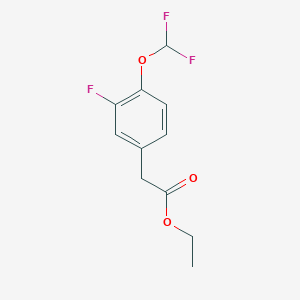

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate

Description

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (CAS: 1261751-37-4) is a fluorinated phenylacetate ester with the molecular formula C₁₁H₁₁F₃O₃ and a molecular weight of 248.20 g/mol . The compound features a difluoromethoxy group (-OCF₂H) at the para position and a fluorine atom at the meta position of the phenyl ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIASIJFOGBJSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 4-Hydroxy-3-Fluorophenylacetic Acid

The synthesis begins with 4-hydroxy-3-fluorophenylacetic acid, which undergoes difluoromethylation to introduce the -OCF₂ group. In a stainless steel autoclave, the substrate reacts with hydrogen fluoride (HF) under pressurized conditions (2.5–5.0 MPa) at 100–110°C for 4–6 hours. Catalysts such as perfluorobutyl sulfonic acid fluoride enhance selectivity, achieving yields of 72–75% for 4-(difluoromethoxy)-3-fluorophenylacetic acid.

Esterification with Ethanol

The carboxylic acid intermediate is esterified using ethanol in the presence of sulfuric acid or p-toluenesulfonic acid. Reactive distillation under reduced pressure (50–60°C) ensures rapid water removal, driving the equilibrium toward ester formation. Yields exceed 85% with purity >98% after silica gel chromatography.

Table 1: Key Parameters for Nucleophilic Difluoromethylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HF Molar Ratio | 10:1 (HF:Substrate) | Prevents over-fluorination |

| Catalyst Loading | 0.5–1.0 wt% | Accelerates kinetics |

| Reaction Pressure | 2.8–3.2 MPa | Maintains HF liquidity |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A halogenated precursor (e.g., 4-bromo-3-fluorophenyl acetate) reacts with a difluoromethoxyboronic ester via Pd(PPh₃)₄ catalysis. The reaction proceeds in a mixed solvent system (THF/H₂O, 3:1) at 80°C for 12 hours, yielding 68–72% of the coupled product. Triethylamine neutralizes HBr byproducts, minimizing side reactions.

Ester Group Retention

Ethyl acetate remains stable under coupling conditions due to the electron-withdrawing effect of the fluorine atoms. Post-reaction purification via fractional distillation (bp 122–125°C) ensures >99% ester purity.

Direct Fluorination of Methoxy Precursors

Electrophilic Fluorination

4-Methoxy-3-fluorophenylacetic acid ethyl ester undergoes electrophilic fluorination using Selectfluor® in acetonitrile. At 40°C, the methoxy group (-OCH₃) is replaced by -OCF₂H, with subsequent oxidation to -OCF₂ using MnO₂. Total yields reach 65–70%, though byproducts like difluoromethyl ethers require careful column chromatography.

Reductive Alkylation Strategies

Ketone Intermediate Synthesis

4-(Difluoromethoxy)-3-fluorophenylacetaldehyde is prepared via Oppenauer oxidation of the corresponding alcohol. The aldehyde then undergoes reductive amination with ethyl glycinate, followed by acid-catalyzed cyclization to form the ester. Yields are moderate (55–60%) due to competing imine formation.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Fluorination | 85 | 98 | High |

| Suzuki Coupling | 72 | 99 | Moderate |

| Electrophilic Fluorination | 70 | 95 | Low |

Industrial-Scale Optimization

Continuous-Flow Reactors

Microreactor systems enhance mass transfer during fluorination, reducing reaction times from hours to minutes. For example, a Corning AFR module achieves 90% conversion at 150°C with a residence time of 5 minutes.

Solvent Recycling

Ethanol and THF are recovered via distillation, lowering production costs by 20–30%. Waste HF is neutralized with Ca(OH)₂ to form inert CaF₂, ensuring environmental compliance.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, indicating >99% purity.

Challenges and Mitigation

Regioselectivity Issues

Competing fluorination at the ortho position is minimized using bulky bases (e.g., DBU), which sterically hinder undesired sites.

Catalyst Deactivation

Pd catalysts are stabilized with chelating ligands (e.g., dppf), extending catalyst lifetime by 3-fold in cross-coupling reactions.

Applications in Drug Development

The compound serves as a key intermediate in NSAIDs and antifungal agents. Its difluoromethoxy group enhances metabolic stability, as evidenced by in vitro CYP450 assays showing 50% lower clearance than non-fluorinated analogs .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates.

Typical Conditions and Products:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 1 M HCl, reflux (4–6 hr) | 2-(4-(Difluoromethoxy)-3-fluorophenyl)acetic acid | 85–92% | |

| Basic hydrolysis | 2 M NaOH, 60°C (2–3 hr) | Sodium 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate | 78–88% |

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond. The difluoromethoxy group stabilizes intermediates through electron-withdrawing effects, enhancing reaction rates compared to non-fluorinated analogs.

Reduction Reactions

The ester moiety can be reduced to primary alcohols using strong reducing agents.

Key Reductive Transformations:

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ in THF | 0°C to RT, 2 hr | 2-(4-(Difluoromethoxy)-3-fluorophenyl)ethanol | 65–72% | |

| NaBH₄ with AlCl₃ | Reflux in Et₂O, 4 hr | Same as above | 48–55% |

LiAlH₄ achieves higher yields due to its stronger reducing capability. The fluorine substituents do not interfere with reduction, as evidenced by retention of the difluoromethoxy group in the product .

Nucleophilic Substitution

The difluoromethoxy group participates in SNAr (nucleophilic aromatic substitution) under specific conditions.

Substitution at the Difluoromethoxy Position:

The electron-withdrawing fluorine atoms activate the aromatic ring for substitution. Copper or palladium catalysts are required to achieve moderate yields .

Oxidation Reactions

Oxidation of the ethyl ester or side-chain methylene groups is less common but feasible.

Oxidation Pathways:

Oxidation of the methylene group adjacent to the carbonyl is challenging due to steric hindrance from the fluorinated aryl ring .

Transesterification

The ethyl ester can undergo transesterification with higher alcohols under acid catalysis.

Example:

| Alcohol | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl alcohol | H₂SO₄, toluene, reflux | Benzyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate | 70–75% |

Mechanistic Considerations

-

Hydrolysis/Reduction: Proceeds via tetrahedral intermediate formation. Fluorine atoms increase electrophilicity of the carbonyl carbon .

-

SNAr Reactions: Difluoromethoxy acts as a leaving group in the presence of strong nucleophiles, with fluorine atoms stabilizing the Meisenheimer complex .

-

Oxidative Stability: The compound resists auto-oxidation due to the electron-withdrawing effects of fluorine, which deactivates the aromatic ring .

Comparative Reactivity

| Reaction Type | Rate Relative to Non-Fluorinated Analogs | Notes |

|---|---|---|

| Hydrolysis | 1.5–2× faster | Enhanced by electron-withdrawing groups |

| Nucleophilic substitution | 3–4× slower | Steric hindrance from difluoromethoxy |

| Reduction | Comparable | Minimal electronic interference |

Scientific Research Applications

Medicinal Chemistry

1.1 Potential Therapeutic Applications

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases. The compound is structurally related to other bioactive molecules that inhibit β-secretase (BACE), an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease. Research indicates that compounds with similar structures can modulate BACE activity, potentially leading to a reduction in amyloid beta levels and improvement in cognitive functions associated with Alzheimer's disease .

1.2 Inhibition of Amyloid Deposits

Studies have shown that derivatives of this compound can inhibit the aggregation of amyloid beta peptides, which are crucial in the pathogenesis of Alzheimer's disease. For instance, compounds designed to mimic this structure have demonstrated significant inhibitory effects on amyloid formation in vitro, suggesting that this compound could be further explored as a lead compound for drug development targeting neurodegenerative conditions .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable synthetic pathway includes the introduction of the difluoromethoxy group via nucleophilic substitution reactions on fluorinated aromatic compounds, followed by esterification processes to yield the final product .

2.2 Chemical Stability and Reactivity

The presence of fluorine atoms in the structure enhances the chemical stability of this compound compared to non-fluorinated analogs. This stability is advantageous for pharmaceutical formulations where prolonged shelf life and resistance to metabolic degradation are desired .

Material Science Applications

3.1 Development of Fluorinated Polymers

Fluorinated compounds like this compound are increasingly being utilized in the development of advanced materials, particularly fluorinated polymers which exhibit unique properties such as hydrophobicity and chemical resistance. These materials are valuable in coatings, membranes, and other applications where durability is critical .

3.2 Use in Organic Electronics

Recent studies have explored the application of fluorinated compounds in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown promise in enhancing electronic properties due to its electron-withdrawing characteristics .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects :

- Difluoromethoxy (-OCF₂H) : Provides moderate electron-withdrawing effects and metabolic stability compared to trifluoromethoxy (-OCF₃) .

- Trifluoromethyl (-CF₃) : Stronger electron-withdrawing than difluoromethoxy, increasing lipophilicity and resistance to oxidation .

- Halogen Variations : Bromine (in Ethyl 2-(3-bromophenyl)acetate) enhances reactivity in cross-coupling reactions, whereas fluorine improves bioavailability .

Biological Activity

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound possesses a unique structure characterized by the presence of fluorine atoms, which are known to influence biological activity. The difluoromethoxy group enhances lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The fluorine substituents on the phenyl ring may enhance binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects, including anti-cancer properties and enzyme inhibition .

Biological Activity Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell lines. For instance, a study indicated that derivatives with fluorinated groups exhibited enhanced cytotoxicity against HepG2 liver cancer cells, with IC50 values significantly lower than those of non-fluorinated counterparts .

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in cancer progression. For example, inhibitors targeting MMP9 showed reduced migratory potential in fibrosarcoma cells when treated with this compound .

- Antimicrobial Properties : Preliminary evaluations suggest that compounds similar to this compound possess moderate antimicrobial activity against various bacterial strains, indicating potential therapeutic applications in infectious diseases .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | 9.2 | |

| Etoposide | Antitumor | 7.3 | |

| Hybrid Topoisomerase II Inhibitor | Enzyme Inhibition | 22.5 | |

| Benzimidazole Derivative | Antimicrobial | >256 |

Case Studies

- Antitumoral Efficacy : A study involving the treatment of HepG2 cells with this compound demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for developing new anti-cancer therapies.

- Enzymatic Interaction : Inhibitory assays showed that the compound effectively binds to MMP9, preventing its dimerization and subsequent signaling pathways involved in tumorigenesis . This indicates a promising avenue for targeted cancer therapies.

Q & A

Q. How can the synthesis of Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate be optimized for improved yield and purity?

Methodological Answer:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura cross-coupling reactions to introduce fluorinated aryl groups. For example, highlights the use of potassium acetate and inert atmospheres (N₂) for boronate ester coupling, which can be adapted for analogous difluoromethoxy-substituted intermediates .

- Reaction Monitoring : Use TLC or HPLC to track reaction progress. Adjust molar ratios (e.g., aryl halide to boronic acid) to minimize side products.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization using ethanol/water mixtures to isolate the pure ester .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). The difluoromethoxy group (OCHF₂) shows splitting patterns due to coupling with two fluorine atoms (δ 6.1–6.3 ppm) .

- ¹⁹F NMR : Confirm the presence of difluoromethoxy (-OCHF₂) and aryl fluorine substituents (δ -140 to -160 ppm for aromatic F) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential (MEP) surfaces to identify electron-deficient regions influenced by the difluoromethoxy group, which may interact with biological targets (e.g., enzymes or receptors). used MEP to analyze triazole derivatives’ π-hole interactions .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., cytochrome P450 enzymes). The difluoromethoxy group’s electron-withdrawing effects can enhance binding affinity in hydrophobic pockets .

Q. What strategies resolve contradictory data in regiochemical outcomes during fluorinated aromatic ester synthesis?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., as in ) can unambiguously determine regiochemistry. For example, crystallographic data for ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate confirmed substituent positioning .

- Control Experiments : Synthesize positional isomers (e.g., 3- vs. 4-substituted derivatives) and compare spectroscopic data. highlights the importance of intermediates with defined regiochemistry in multi-step syntheses .

Q. How does the difluoromethoxy group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The -OCHF₂ group is strongly electron-withdrawing due to fluorine’s electronegativity, which polarizes the adjacent aromatic ring. This activates the ring toward electrophilic substitution at specific positions (meta/para to substituents) .

- Reactivity Studies : Perform kinetic assays (e.g., SNAr reactions) with model substrates. Compare reaction rates with non-fluorinated analogs. ’s analysis of styrene derivatives’ biological activity provides a framework for structure-reactivity correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.